N-(4-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide typically involves the use of camphoroquinone enantiomers. The process begins with the oxidation of (1S,3R,4R)-(-)-3-bromocamphor to form (1S,4R)-(+)-camphoroquinone. This is followed by a series of reactions to introduce the diazatetracyclo structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a model system to study complex organic reactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: The compound could be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,11,11-trimethyl-3,6-diazotricyclo[6.2.1.02,7]undeca-2,6-diene
- 1,15,15-trimethyl-3,10-diazotetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene
Uniqueness
N-(4-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide stands out due to its methoxyphenyl group, which imparts unique chemical properties and potential biological activities. This differentiates it from other similar compounds and makes it a subject of interest for further research.
Properties
CAS No. |
1214627-23-2 |
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Molecular Formula |
C24H25N3O2 |
Molecular Weight |
387.5g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c1-22(2)23(3)13-14-24(22,21(28)25-15-9-11-16(29-4)12-10-15)20-19(23)26-17-7-5-6-8-18(17)27-20/h5-12H,13-14H2,1-4H3,(H,25,28) |
InChI Key |
ZCIYDIOIEKRGJT-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=C(C=C5)OC)C)C |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=C(C=C5)OC)C)C |
Origin of Product |
United States |
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